molecular formula C15H17NO5 B10978345 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid

2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid

Cat. No. B10978345
M. Wt: 291.30 g/mol
InChI Key: FOXXIFDHMCGGSG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a benzodioxole moiety

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids and amides. These include:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols or amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid include:

    Cyclohexanecarboxylic acid: A simpler analog without the benzodioxole moiety.

    Benzoic acid derivatives: Compounds with similar aromatic structures but different substituents.

    Amides and esters of cyclohexanecarboxylic acid: These compounds share the cyclohexane ring and carboxylic acid functionality but differ in their specific substituents. The uniqueness of this compound lies in its combination of the cyclohexane ring, carboxylic acid group, and benzodioxole moiety, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17NO5/c17-14(10-3-1-2-4-11(10)15(18)19)16-9-5-6-12-13(7-9)21-8-20-12/h5-7,10-11H,1-4,8H2,(H,16,17)(H,18,19)

InChI Key

FOXXIFDHMCGGSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)O

solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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